2,2,4-Trimethyl-1-pentanol
Overview
Description
2,2,4-Trimethyl-1-pentanol is an organic compound with the molecular formula C8H18OThis compound is a colorless liquid with a mild odor and is used in various industrial applications due to its unique chemical properties .
Mechanism of Action
Mode of Action
As a pentanol derivative, it may interact with biological systems through similar mechanisms, such as acting as a solvent or disrupting membrane structures .
Biochemical Pathways
It is known that 2,4,4-Trimethyl-1-pentanol is a principal metabolite of 2,2,4-trimethylpentane , suggesting that it may be involved in the metabolism of this compound.
Pharmacokinetics
Given its structural similarity to other alcohols, it is likely to be absorbed through the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
As a derivative of pentanol, it may have similar effects, such as acting as a solvent or disrupting membrane structures .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,2,4-Trimethyl-1-pentanol. For instance, the compound’s phase equilibria in supercritical carbon dioxide has been investigated . .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2,4-Trimethyl-1-pentanol can be synthesized through the hydrogenation of 2,2,4-trimethylpentanal. The reaction typically involves the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under mild conditions of hydrogen gas pressure and temperature .
Industrial Production Methods: In industrial settings, this compound is produced through the oxo process, which involves the hydroformylation of isobutene to form 2,2,4-trimethylpentanal, followed by hydrogenation to yield the desired alcohol .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes and carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Although it is already an alcohol, further reduction is not typical. it can be involved in reduction reactions as a solvent or reactant.
Substitution: This compound can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed:
Oxidation: 2,2,4-Trimethylpentanal, 2,2,4-trimethylpentanoic acid
Substitution: 2,2,4-Trimethyl-1-chloropentane
Scientific Research Applications
2,2,4-Trimethyl-1-pentanol has several applications in scientific research and industry:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: It serves as a reference compound in studies involving alcohol metabolism and toxicity.
Medicine: It is investigated for its potential use in pharmaceutical formulations.
Industry: It is used in the production of plasticizers, lubricants, and surfactants.
Comparison with Similar Compounds
- 2,2,4-Trimethylpentane
- 2,4,4-Trimethyl-1-pentanol
- 2,2-Dimethyl-1-propanol
- 4-Methyl-2-pentanol
Comparison: 2,2,4-Trimethyl-1-pentanol is unique due to its branched structure, which imparts distinct physical and chemical properties compared to its linear counterparts. Its higher molecular weight and branching result in a higher boiling point and different reactivity patterns, making it suitable for specific industrial applications .
Properties
IUPAC Name |
2,2,4-trimethylpentan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O/c1-7(2)5-8(3,4)6-9/h7,9H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWPPDTVYIJETDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)(C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6073158 | |
Record name | 1-Pentanol, 2,2,4-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6073158 | |
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Molecular Weight |
130.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Aldrich MSDS] | |
Record name | 2,2,4-Trimethyl-1-pentanol | |
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Vapor Pressure |
0.49 [mmHg] | |
Record name | 2,2,4-Trimethyl-1-pentanol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/10478 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
123-44-4 | |
Record name | 2,2,4-Trimethyl-1-pentanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=123-44-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2,2,4-Trimethyl-1-pentanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123444 | |
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Record name | 2,4-Trimethylpentanol | |
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Record name | 1-Pentanol, 2,2,4-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6073158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,4-trimethylpentan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.209 | |
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Record name | 2,2,4-TRIMETHYL-1-PENTANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IX60R7GK8R | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main application of 2,2,4-Trimethyl-1-pentanol in polymer chemistry?
A1: this compound serves as a precursor to its methacrylate ester, 2,2,4-Trimethyl-3-on-1-pentyl methacrylate (TMPM). TMPM is a monomer that can undergo polymerization and copolymerization reactions. [] For instance, it readily polymerizes in the presence of an initiator like 2,2′-azobisisobutyronitrile (AIBN) and can be copolymerized with styrene. [] This makes it useful for creating various polymers and copolymers with potentially tunable properties.
Q2: How does the structure of this compound relate to its reactivity in polymerization reactions?
A3: While the provided research doesn't directly compare the reactivity of this compound to other alcohols, it highlights the reactivity of its methacrylate ester, TMPM. [] The research suggests that TMPM exhibits higher reactivity compared to methyl methacrylate in polymerization reactions. [] This difference in reactivity likely stems from the bulky, branched structure of the TMPM side chain (derived from this compound) influencing the stability of reaction intermediates and steric hindrance during polymerization.
Q3: What is the significance of identifying this compound in the essential oil of Dendrobium moniliforme?
A4: The identification of this compound within the essential oil of Dendrobium moniliforme flowers represents the first reported instance of this compound in that specific plant species. [] This discovery contributes to the understanding of the phytochemical profile of Dendrobium moniliforme and could potentially pave the way for further investigation into the biological activity and potential applications of this essential oil.
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